molecular formula C15H21NO2 B13911152 Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate

Cat. No.: B13911152
M. Wt: 247.33 g/mol
InChI Key: ZMPTWLMYFFFGNM-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is a chemical compound with the molecular formula C14H19NO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclopropyl ring and a benzylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate typically involves the reaction of benzylamine with a cyclopropyl derivative under specific conditions. One common method includes the use of ethyl 2-bromoacetate as a starting material, which reacts with benzylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[1-(benzylamino)-2-methyl-cyclopropyl]acetate is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity compared to its analogs .

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

ethyl 2-[1-(benzylamino)-2-methylcyclopropyl]acetate

InChI

InChI=1S/C15H21NO2/c1-3-18-14(17)10-15(9-12(15)2)16-11-13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3

InChI Key

ZMPTWLMYFFFGNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CC1C)NCC2=CC=CC=C2

Origin of Product

United States

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